3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amino, trifluoromethyl, chloro, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
- Formation of the pyrrolo[3,4-d]pyrimidine core.
- Introduction of the amino and trifluoromethyl groups.
- Coupling reactions to attach the piperidine and isoindole moieties.
- Final functionalization steps to introduce the methoxy and fluoro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino group to form nitro derivatives.
Reduction: Reduction of the carbonyl groups to form alcohols.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
In industry, it could find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, inhibiting its activity and thereby exerting a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.
Properties
Molecular Formula |
C45H52ClF4N9O6 |
---|---|
Molecular Weight |
926.4 g/mol |
IUPAC Name |
3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52ClF4N9O6/c1-25(27-17-29(45(48,49)50)20-30(51)18-27)52-39-33-23-58(24-35(33)53-43(46)55-39)42(64)44(65-2)10-15-57(16-11-44)38(61)5-3-4-12-56-13-8-26(9-14-56)31-19-28-22-59(41(63)32(28)21-34(31)47)36-6-7-37(60)54-40(36)62/h17-21,25-26,36H,3-16,22-24,51H2,1-2H3,(H,52,53,55)(H,54,60,62)/t25-,36?/m1/s1 |
InChI Key |
KUFRQLJFJNPGTO-NNHKGWTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.